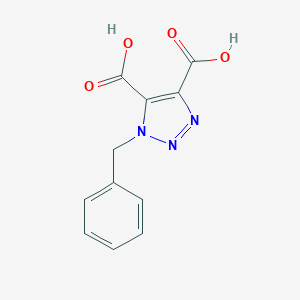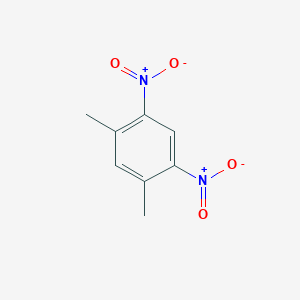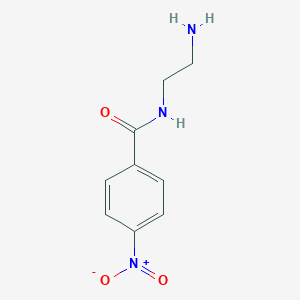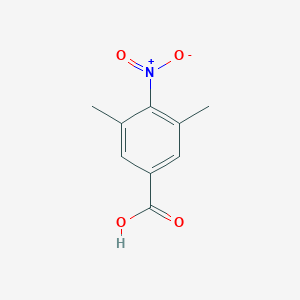
3,5-Dimethyl-4-nitrobenzoic acid
Übersicht
Beschreibung
3,5-Dimethyl-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group on the benzene ring. This compound is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Wirkmechanismus
Target of Action
3,5-Dimethyl-4-nitrobenzoic acid is a synthetic compound that has been used in the synthesis of other organic compounds It has been shown to inhibit the growth of bacteria in vitro .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
Nitro compounds are generally characterized by lower volatility and water solubility compared to similar molecular weight ketones .
Result of Action
It has been shown to inhibit the growth of bacteria in vitro , suggesting potential antimicrobial activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound’s solubility can impact its bioavailability and distribution in the environment .
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nitro group in this compound can undergo reduction reactions, which are catalyzed by nitroreductase enzymes. These enzymes facilitate the conversion of the nitro group to an amino group, impacting the compound’s reactivity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the production of reactive oxygen species (ROS), leading to changes in gene expression and cellular metabolism. In certain cell types, this compound has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific proteins and enzymes, altering their activity. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites. Additionally, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with DNA and other cellular components, causing changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biological activity. In animal studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as nitroreductases and cytochrome P450 oxidases. These enzymes facilitate the reduction of the nitro group and the oxidation of the methyl groups, leading to the formation of various metabolites. These metabolic transformations can impact the compound’s biological activity and its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may interact with transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals may direct this compound to these compartments, influencing its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitrobenzoic acid typically involves the nitration of 3,5-dimethylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the carboxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products:
Reduction: 3,5-Dimethyl-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 3,5-Dimethyl-4-nitrobenzoate esters.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-nitrobenzoic acid is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylbenzoic acid: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
4-Nitrobenzoic acid: Lacks the methyl groups, resulting in different steric and electronic properties.
3,5-Dinitrobenzoic acid: Contains an additional nitro group, increasing its electron-withdrawing effects and reactivity.
Uniqueness: 3,5-Dimethyl-4-nitrobenzoic acid is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAVFNOGEPCOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290267 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-38-3 | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 3,5-Dimethyl-4-nitrobenzoic acid?
A1: The first paper focuses on determining the crystal structure of this compound []. Understanding the spatial arrangement of molecules within a crystal lattice provides valuable insights into the compound's physical and chemical properties. This information can be crucial for further studies exploring its potential applications, such as in materials science or drug discovery.
Q2: How does the study on the molecular structure of nitrobenzene relate to this compound?
A2: Although the second abstract doesn't directly investigate this compound, it explores the molecular structure of nitrobenzene in different conformations []. Nitrobenzene is a structural component of this compound. Therefore, understanding the conformational preferences and electronic properties of the nitrobenzene moiety can indirectly contribute to a better understanding of the overall behavior of this compound. This knowledge is valuable for predicting potential reactivity, intermolecular interactions, and potential applications of the compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

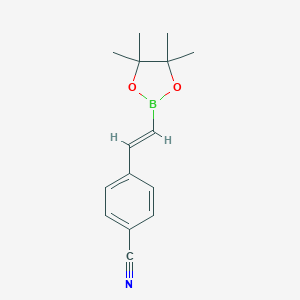


![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)


